molecular formula C15H14N2O4S B2768817 2-Methyl-1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole CAS No. 745022-66-6

2-Methyl-1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole

Cat. No. B2768817
CAS RN: 745022-66-6
M. Wt: 318.35
InChI Key: QJSWEBLAZJDSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indoles are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely. For instance, the molecular formula of 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine is C11H9N3O2S .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride, using methanesulfonic acid under reflux in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, the density of 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine is 1.5±0.1 g/cm3 .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their structure and the specific biological target. For instance, melatonin, an indole derivative, plays a central role in the regulation of circadian rhythms in mammals .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. It’s always important to refer to the relevant safety data sheets for specific compounds .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

properties

IUPAC Name

2-methyl-1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-11-10-12-6-2-3-7-13(12)16(11)22(20,21)15-9-5-4-8-14(15)17(18)19/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSWEBLAZJDSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.